Home > Products > Screening Compounds P12961 > N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide
N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide -

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide

Catalog Number: EVT-4376342
CAS Number:
Molecular Formula: C20H23BrN4O3
Molecular Weight: 447.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

Compound Description: NAPMA is a compound found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner without exhibiting cytotoxic effects []. It functions by downregulating osteoclast-specific markers like c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This, in turn, leads to decreased bone resorption and actin ring formation. Studies show NAPMA's protective effect against ovariectomy-induced bone loss, suggesting its potential as a drug candidate for osteoporosis and other bone diseases with excessive bone resorption [].

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

Compound Description: PPOA-N-Ac-2-Cl significantly inhibits the formation of multinucleated TRAP-positive cells from precursor cells in a dose-dependent manner without causing notable cytotoxicity []. It downregulates the expression of various osteoclast-specific marker genes including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) []. Additionally, PPOA-N-Ac-2-Cl reduces the protein levels of CtsK, a key protease for bone resorption, consequently diminishing bone resorption activity and the formation of F-actin rings [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a selective, silent 5-HT1A antagonist under clinical development for anxiety and mood disorders []. In human studies, DU 125530 demonstrated dose-dependent occupancy of 5-HT1A receptors, reaching up to 72% occupancy at 2 hours post-dose with minimal side effects, making it a promising candidate for therapeutic applications [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 acts as a potent and selective 5-HT1A receptor antagonist with significant effects on bladder function []. It exhibits high affinity for the 5-HT1A receptor (Ki = 0.2 nM) and acts as a competitive antagonist at this receptor []. Rec 15/3079 effectively antagonizes 8-OH-DPAT-induced hypothermia in mice and forepaw treading in rats, further confirming its 5-HT1A receptor antagonism []. In animal models, it increases bladder volume capacity without significantly affecting bladder contractility or inducing undesirable central nervous system side effects at therapeutic doses [].

N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]ethyl} Adamantane-1-Carboxamide (Adatanserin)

Compound Description: Adatanserin is synthesized using a facile method involving 2-chloropyrimidine and adamantanecarbonyl chloride as starting materials [].

7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH 412348)

Compound Description: SCH 412348 is a highly potent and selective antagonist of the adenosine A2A receptor with a Ki of 0.6 nM []. It displays over 1000-fold selectivity for the A2A receptor over other adenosine receptor subtypes []. In rodent models, SCH 412348 demonstrates efficacy in ameliorating motor deficits associated with Parkinson’s disease, suggesting its potential as a therapeutic agent for movement disorders [].

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with promising activity in preclinical models relevant to depression and anxiety []. It exhibits a high degree of selectivity over hERG potassium channels, favorable pharmacokinetics, and excellent in vivo activity [].

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent and selective silent antagonist of the 5-HT1A receptor with a Ki of 1.1 nM []. This compound shows good oral bioavailability and effectively penetrates the blood-brain barrier []. Preclinical studies demonstrate its efficacy in reversing cognitive impairments in various rodent models, including object recognition, contextual fear conditioning, and the Morris water maze []. WAY-101405 also increases extracellular acetylcholine levels in the dorsal hippocampus, suggesting its potential for treating cognitive dysfunction [].

7-[2-[4-(2-Chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-1)

Compound Description: KMUP-1, a xanthine-based compound, exhibits anti-inflammatory properties by inhibiting TNF-α-induced expression of iNOS in rat tracheal smooth muscle cells []. This inhibitory effect is suggested to be mediated through the sGC/cGMP/PKG pathway [].

7-[2-[4-(4-Nitrobenzene)piperazinyl]ethyl]-1, 3-dimethylxanthine (KMUP-3)

Compound Description: KMUP-3, similar to KMUP-1, is a xanthine-based compound with anti-inflammatory properties. It effectively inhibits the TNF-α-induced expression of iNOS in rat tracheal smooth muscle cells []. The mechanism of action is proposed to involve the sGC/cGMP/PKG pathway, suggesting a potential therapeutic role in inflammatory diseases [].

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

Compound Description: OPC-14523 exhibits antidepressant-like effects, attributed to its high affinity for σ and 5-HT1A receptors and the 5-HT transporter []. It increases the firing activity of putative 5-HT neurons in the dorsal raphe nucleus, an effect blocked by a selective σ1 antagonist []. Additionally, OPC-14523 alters the 5-HT1A autoreceptor response, suggesting its potential as a rapidly acting antidepressant [].

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239)

Compound Description: ABT-239 is a potent and selective histamine H3 receptor antagonist with a high affinity for both rat and human H3 receptors []. It exhibits efficacy in various animal models of cognitive dysfunction and schizophrenia []. For instance, ABT-239 improves learning and memory in several tasks, including inhibitory avoidance and social memory paradigms []. Additionally, it attenuates schizophrenia-related deficits like prepulse inhibition disruption and methamphetamine-induced hyperactivity [].

(2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (Casopitant)

Compound Description: Casopitant is a potent and selective NK1 receptor antagonist with potential for treating major depressive disorders []. Its development aimed to maximize NK1 receptor affinity while maintaining favorable physicochemical properties for good pharmacokinetic and pharmacodynamic profiles [].

Properties

Product Name

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide

IUPAC Name

N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide

Molecular Formula

C20H23BrN4O3

Molecular Weight

447.3 g/mol

InChI

InChI=1S/C20H23BrN4O3/c21-17-1-3-18(4-2-17)28-15-19(26)25-13-11-24(12-14-25)10-9-23-20(27)16-5-7-22-8-6-16/h1-8H,9-15H2,(H,23,27)

InChI Key

DJOHQCWXXFDHJJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.